molecular formula C25H21N5O3S B609103 1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide CAS No. 1001917-37-8

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide

カタログ番号: B609103
CAS番号: 1001917-37-8
分子量: 471.5 g/mol
InChIキー: VMJFTOSOFDEKTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-8033は、c-MetおよびRonキナーゼのATP競合的二重阻害剤であり、経口投与が可能です。活性化されたキナーゼコンフォメーションに優先的に結合します。 MK-8033に関する重要な点を以下に示します。

化学反応の分析

MK-8033 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions would depend on the specific synthetic pathway.

科学的研究の応用

MK-8033 finds applications across multiple scientific domains:

    Cancer Research: It’s investigated in breast cancer, bladder cancer, and NSCLCs.

    Medicine: Potential therapeutic applications due to its dual inhibition of c-Met and Ron kinases.

作用機序

この化合物の作用機序は、活性化されたキナーゼコンフォメーションへの結合に関与しています。これは、c-MetおよびRonシグナル伝達に関連する分子標的および経路に影響を与えます。

類似化合物との比較

詳細な比較は少ないですが、MK-8033の独自性は、c-MetとRonの二重阻害にあります。類似の化合物には、他のキナーゼ阻害剤が含まれる可能性がありますが、まったく同じプロファイルを備えたものは存在しません。

MK-8033は、特にがん治療およびキナーゼ標的療法の文脈において、さらなる研究のための有望な候補であることを忘れないでください。

準備方法

残念ながら、MK-8033の具体的な合成経路や工業的製造方法は、文献では容易に入手できません。これは、c-MetとRonを標的とするATP競合阻害剤として合成されています。

3. 化学反応の分析

MK-8033は、酸化、還元、置換など、さまざまな化学反応を起こすと考えられます。これらの反応で使用される一般的な試薬や条件は、公開されていません。これらの反応から生成される主要な生成物は、具体的な合成経路によって異なります。

4. 科学研究の応用

MK-8033は、複数の科学分野で応用されています。

    がん研究: 乳がん、膀胱がん、NSCLCで研究されています。

    医学: c-MetおよびRonキナーゼの二重阻害により、潜在的な治療的応用が期待されます。

生物活性

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide, often referred to as a selective inhibitor of c-Met and Ron kinases, has garnered attention for its potential therapeutic applications in oncology. This compound is characterized by its complex structure and unique mechanism of action as an ATP-competitive inhibitor.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a pyrazole ring and a sulfonamide group that contributes to its biological activity. The molecular formula is C25H21N5O3SC_{25}H_{21}N_{5}O_{3}S with a molecular weight of approximately 455.53 g/mol.

PropertyValue
Molecular FormulaC25H21N5O3S
Molecular Weight455.53 g/mol
IUPAC NameThis compound
CAS Number1196681-38-5

The primary mechanism of action for this compound involves the inhibition of c-Met and Ron kinases, which are implicated in various signaling pathways associated with cancer cell proliferation and survival. By competing with ATP for binding to the kinase domain, this compound effectively suppresses downstream signaling events that promote tumor growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer types:

  • In Vitro Studies :
    • The compound has shown efficacy in inhibiting tumor cell growth in gastric cancer and non-small cell lung cancer models.
    • It has been demonstrated to induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation.
  • In Vivo Studies :
    • Preclinical studies have reported substantial tumor growth suppression when administered to animal models bearing human tumor xenografts.

Selectivity and Toxicity

The selectivity of this compound for c-Met and Ron kinases suggests a potentially favorable toxicity profile compared to less selective agents. This selectivity minimizes off-target effects commonly observed with broader-spectrum kinase inhibitors.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Gastric Cancer :
    • A study conducted on gastric cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability (up to 70% at higher concentrations) compared to untreated controls .
  • Non-Small Cell Lung Cancer :
    • In another investigation focusing on non-small cell lung cancer (NSCLC), the compound was shown to inhibit cell migration and invasion capabilities, suggesting its potential role in preventing metastasis.

特性

IUPAC Name

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJFTOSOFDEKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143002
Record name MK-8033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001917-37-8
Record name MK-8033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-8033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-8033
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide (31.0 g, 72.8 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H pyrazole (22.72 g, 109 mmol), potassium fluoride (13.96 g, 240 mmol), tri-t-butylphosphonium tetrafluoroborate (2.112 g, 7.28 mmol), and Pd2(dba)3 (3.33 g, 3.64 mmol) were placed in a flask under an atmosphere of argon. DMF (364 ml) was added and argon was bubbled through the solution for several minutes. The solution was then heated at 130° C. for 6 h. The mixture was then cooled to room temperature, aqueous sodium hydrogen carbonate (saturated, 2000 mL) was added and the mixture was extracted with ethyl acetate (10×500 mL). The combined organic fractions were dried (anhydrous Na2SO4), filtered and concentrated under reduced pressure. The residue was purified by preparative HPLC Reverse phase (C-18), eluting with Acetonitrile/Water+0.05% TFA to afford the title compound as a pale yellow solid. 1H NMR (600 MHz, DMSO-D6) δ 9.21 (d, 1H); 8.53 (d, 1H); 8.47 (m, 1H); 8.46 (m, 1H); 8.15 (d, 1H); 8.14 (s, 1H); 7.78 (m, 4H); 7.39 (m, 2H); 7.32 (d, 1H); 7.24 (m, 1H); 4.63 (s, 2H); 4.22 (d, 1H); 3.88 (s, 3H). LRMS (APCI) calculated for C25H21N5O3S [M+H]+, 472.1; found 472.1.
Quantity
22.72 g
Type
reactant
Reaction Step One
Quantity
13.96 g
Type
reactant
Reaction Step One
Quantity
2.112 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
catalyst
Reaction Step One
Name
Quantity
364 mL
Type
solvent
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。